molecular formula C20H34S2Sn2 B12091414 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane

Katalognummer: B12091414
Molekulargewicht: 576.0 g/mol
InChI-Schlüssel: PGVIBGDMTHAVLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane is an organotin compound with the molecular formula C20H34S2Sn2 and a molecular weight of 576.03 g/mol . It is characterized by the presence of two trimethylstannyl groups attached to thiophene rings, which are further connected by a hexane linker. This compound is primarily used in organic electronics and materials science due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane typically involves the stannylation of thiophene derivatives. One common method is the reaction of 5-bromo-2-thiophenyltrimethylstannane with 1,6-dibromohexane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as halides or organometallic reagents, used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various functionalized thiophenes.

Wissenschaftliche Forschungsanwendungen

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane in organic electronics involves its ability to form conjugated systems with other organic molecules. The trimethylstannyl groups facilitate the formation of carbon-carbon bonds through coupling reactions, leading to the creation of extended π-conjugated systems. These systems exhibit unique electronic properties, such as high charge carrier mobility and tunable band gaps .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane is unique due to its hexane linker, which provides flexibility and allows for the formation of longer conjugated systems. This flexibility can enhance the processability and mechanical properties of the resulting materials, making it a valuable compound in the field of organic electronics .

Eigenschaften

Molekularformel

C20H34S2Sn2

Molekulargewicht

576.0 g/mol

IUPAC-Name

trimethyl-[5-[6-(5-trimethylstannylthiophen-2-yl)hexyl]thiophen-2-yl]stannane

InChI

InChI=1S/C14H16S2.6CH3.2Sn/c1(3-7-13-9-5-11-15-13)2-4-8-14-10-6-12-16-14;;;;;;;;/h5-6,9-10H,1-4,7-8H2;6*1H3;;

InChI-Schlüssel

PGVIBGDMTHAVLY-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](C)(C)C1=CC=C(S1)CCCCCCC2=CC=C(S2)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.